Trimagnesium diytterbium dodecanitrate

Description

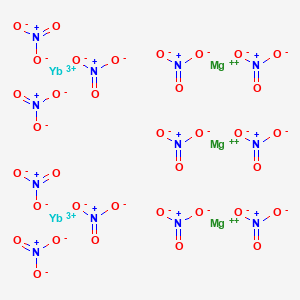

Trimagnesium diytterbium dodecanitrate is a rare earth-containing magnesium nitrate compound with the inferred chemical formula Yb₂Mg₃N₁₂O₃₆ (or Yb₂Mg₃(NO₃)₁₂). This compound belongs to a class of materials combining transition metals (magnesium) with lanthanides (ytterbium) and nitrate anions.

Properties

CAS No. |

93893-25-5 |

|---|---|

Molecular Formula |

Mg3N12O36Yb2 |

Molecular Weight |

1163.1 g/mol |

IUPAC Name |

trimagnesium;ytterbium(3+);dodecanitrate |

InChI |

InChI=1S/3Mg.12NO3.2Yb/c;;;12*2-1(3)4;;/q3*+2;12*-1;2*+3 |

InChI Key |

NDERFYBFRURXQF-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Yb+3].[Yb+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimagnesium diytterbium dodecanitrate typically involves the reaction of magnesium nitrate and ytterbium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ 3 \text{Mg(NO}_3\text{)}_2 + 2 \text{Yb(NO}_3\text{)}_3 \rightarrow \text{Mg}_3\text{Yb}_2(\text{NO}3\text{)}{12} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale mixing of magnesium and ytterbium nitrates in reactors. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure and stable form.

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, where the ytterbium ions can be reduced or oxidized depending on the reaction conditions.

Substitution Reactions: The nitrate ions in the compound can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize ytterbium ions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used to reduce ytterbium ions.

Substitution Reactions: Ammonium chloride or sodium sulfate can be used to substitute nitrate ions.

Major Products Formed:

Oxidation: Formation of ytterbium oxides.

Reduction: Formation of ytterbium metal or lower oxidation state compounds.

Substitution: Formation of magnesium and ytterbium salts with different anions.

Scientific Research Applications

Trimagnesium diytterbium dodecanitrate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other magnesium and ytterbium compounds.

Biology: Investigated for its potential use in biological imaging and as a contrast agent due to the presence of ytterbium.

Medicine: Explored for its potential use in targeted drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of trimagnesium diytterbium dodecanitrate involves the interaction of its constituent ions with molecular targets. The magnesium ions can interact with enzymes and proteins, influencing various biochemical pathways. Ytterbium ions can act as contrast agents in imaging techniques due to their high atomic number, which enhances image contrast.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Weight : ~1,163.14 g/mol (calculated based on ytterbium’s atomic weight).

- Structure : Likely consists of a Yb-Mg framework stabilized by 12 nitrate groups.

- Applications : Rare earth nitrates are often used as precursors in catalysis, optical materials, or ceramic synthesis due to their thermal stability and solubility in polar solvents.

Comparison with Similar Compounds

Digadolinium Trimagnesium Dodecanitrate (Gd₂Mg₃N₁₂O₃₆)

Chemical Formula : Gd₂Mg₃N₁₂O₃₆

Molecular Weight : 1,131.47 g/mol

CAS Number : 84682-75-7

Key Differences :

- Elemental Composition : Replaces ytterbium with gadolinium, reducing molecular weight (Gd: 157.25 g/mol vs. Yb: 173.05 g/mol).

- Magnetic Properties : Gadolinium (Gd³⁺) has a high magnetic moment due to seven unpaired 4f electrons, whereas ytterbium (Yb³⁺) exhibits weaker magnetism.

- Thermal Stability : Gd-containing nitrates may decompose at lower temperatures compared to Yb analogs due to differences in ionic radii and bonding.

| Property | Trimagnesium Diytterbium Dodecanitrate | Digadolinium Trimagnesium Dodecanitrate |

|---|---|---|

| Molecular Formula | Yb₂Mg₃N₁₂O₃₆ | Gd₂Mg₃N₁₂O₃₆ |

| Molecular Weight (g/mol) | ~1,163.14 | 1,131.47 |

| CAS Number | Not reported | 84682-75-7 |

| Key Applications | Catalysis, optical materials | Similar, with potential use in MRI contrast agents |

Trimagnesium Dicitrate (C₁₂H₁₀Mg₃O₁₄)

Chemical Formula : C₁₂H₁₀Mg₃O₁₄

Molecular Weight : 451.11 g/mol

CAS Number : 3344-18-1

Key Differences :

- Anion Type: Citrate (organic) vs. nitrate (inorganic).

- Solubility : Trimagnesium dicitrate is highly water-soluble (pH ~7), while nitrate salts may exhibit higher solubility in acidic conditions.

- Applications : Widely used as a food additive (E 345(i)) for magnesium supplementation , contrasting with the industrial/research focus of rare earth nitrates.

| Property | This compound | Trimagnesium Dicitrate |

|---|---|---|

| Anion | Nitrate (NO₃⁻) | Citrate (C₆H₅O₇³⁻) |

| Solubility | Likely high in polar solvents | Highly water-soluble |

| Primary Use | Materials science, catalysis | Food additives, pharmaceuticals |

Diytterbium Digermanium Indide (Yb₂Ge₂In)

Chemical Formula : Yb₂Ge₂In

Structure : Intermetallic compound with a complex crystal lattice .

Key Differences :

- Composition : Contains germanium and indium instead of magnesium and nitrate.

- Conductivity : Metallic/semiconductor properties vs. insulating behavior in ionic nitrates.

- Applications : Used in thermoelectric materials or superconductivity research, unlike nitrate-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.